molecular formula C23H22N2O2 B383022 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole CAS No. 430441-76-2

2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole

Cat. No.: B383022
CAS No.: 430441-76-2
M. Wt: 358.4g/mol
InChI Key: APPNPFYPUSEWTQ-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole is an organic compound with the molecular formula C23H22N2O2 and a molecular weight of 358.43 g/mol This compound is characterized by its benzimidazole core, which is substituted with a 4-methoxyphenoxy group and a 2-phenylethyl group

Preparation Methods

The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the benzimidazole ring or other reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzimidazole nitrogen, using reagents like sodium hydride or lithium diisopropylamide.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and benzimidazole derivatives.

Scientific Research Applications

2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA or proteins, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzimidazole core, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-26-19-11-13-20(14-12-19)27-17-23-24-21-9-5-6-10-22(21)25(23)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPNPFYPUSEWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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